Quinupristin and dalfopristin are two semisynthetic streptogramin antibiotic components derived from pristinamycin, produced by the bacterium Streptomyces pristinaespiralis []. They are combined in a 30:70 ratio to form the injectable antibiotic quinupristin/dalfopristin (Synercid) [, , ]. Quinupristin belongs to the streptogramin group B, while dalfopristin belongs to group A [, ]. These compounds are primarily researched for their activity against multidrug-resistant Gram-positive bacteria [, , ].
Quinupristin and dalfopristin are two closely related compounds that form a synergistic antibiotic combination known as quinupristin-dalfopristin, marketed under the brand name Synercid. This combination is primarily used to treat serious infections caused by certain Gram-positive bacteria, particularly those resistant to other antibiotics, including vancomycin-resistant Enterococcus faecium. Quinupristin is a derivative of pristinamycin I A (a type B streptogramin), while dalfopristin is derived from pristinamycin II A (a type A streptogramin). The two compounds are administered in a 30:70 ratio, respectively .
Quinupristin and dalfopristin originate from Streptomyces pristinaespiralis, a bacterium known for producing various antibiotics. They belong to the macrolide-lincosamide-streptogramin class of antibiotics, which are characterized by their ability to inhibit bacterial protein synthesis. This class is further divided into two groups based on their chemical structure and mechanism of action: group A (dalfopristin) and group B (quinupristin) streptogramins .
The synthesis of quinupristin and dalfopristin involves complex chemical modifications of natural products derived from Streptomyces species. Quinupristin is synthesized by modifying pristinamycin IA to quinuclindynylthiomethyl pristinamycin IA, while dalfopristin is created through the diethylaminoethyl-sulfonyl modification of pristinamycin II A .
The production process is intricate, requiring multiple steps across different manufacturing facilities. It includes fermentation processes followed by extensive purification steps to yield the final injectable formulation. The entire manufacturing cycle can take approximately nine months .
Quinupristin and dalfopristin exhibit distinct molecular structures that contribute to their unique mechanisms of action. The molecular formulas are as follows:
The primary chemical reaction involving quinupristin and dalfopristin occurs during their interaction with the bacterial ribosome. When administered, these compounds bind to different sites on the 50S ribosomal subunit, inhibiting protein synthesis through two distinct mechanisms:
This cooperative interaction results in a bactericidal effect that is more potent than either compound alone.
The mechanism of action for quinupristin-dalfopristin involves the inhibition of protein synthesis in bacteria. Upon administration, both compounds bind sequentially to the 50S subunit of the bacterial ribosome:
This dual binding mechanism not only enhances antibacterial activity but also contributes to a prolonged post-antibiotic effect, allowing for continued suppression of bacterial growth even after drug levels fall below the minimum inhibitory concentration .
Quinupristin-dalfopristin is presented as a sterile powder for injection. Key physical properties include:
Chemical properties include its ability to inhibit cytochrome P450–3A4 enzyme activity, which can lead to significant drug interactions with other medications metabolized through this pathway .
Quinupristin-dalfopristin is primarily used in clinical settings for treating severe infections caused by multidrug-resistant Gram-positive bacteria. Its applications include:
Research continues into its efficacy against other resistant pathogens, highlighting its importance in combating antibiotic resistance in clinical microbiology .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: